molecular formula C4H8I2 B185784 1,3-Diiodo-2-methylpropane CAS No. 17616-44-3

1,3-Diiodo-2-methylpropane

Cat. No. B185784
CAS RN: 17616-44-3
M. Wt: 309.92 g/mol
InChI Key: NYJFWRSAFZAQPX-UHFFFAOYSA-N
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Description

1,3-Diiodo-2-methylpropane is a chemical compound with the formula C4H8I2 . It has a molecular weight of 309.9153 .

Scientific Research Applications

Corrosion Inhibition

Compounds related to 1,3-Diiodo-2-methylpropane, like Schiff base compounds containing oxygen, nitrogen, and sulfur donors, have been investigated as corrosion inhibitors. For example, 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol has shown properties to inhibit corrosion of mild steel in acidic solutions, which is significant for industrial applications (Leçe, Emregül, & Atakol, 2008).

Medical Research

Another derivative, 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol, has been synthesized and studied for its anti-cancer properties. This compound was evaluated against human breast cancer and prostate cancer cell lines, demonstrating potential therapeutic applications (Pavitha et al., 2017).

Material Science

In material science, derivatives of 2-methylpropane, such as 2-alkyl-2-methylpropane-1,3-dithiol, have been used to create self-assembled monolayers on gold. These monolayers are studied for their density and conformational properties, which are critical in nanotechnology and surface chemistry applications (Park, Smith, & Lee, 2004).

Organic Chemistry

In organic chemistry, 2-methylenepropane-1,3-diol has been used as a reagent in palladium-catalyzed reactions, like carbonyl allylation. These reactions are fundamental for synthesizing complex organic molecules, which can have various applications in pharmaceuticals and material science (Masuyama, Kagawa, & Kurusu, 1996).

Microbial Oxidation

Microbial oxidation of 2-methylpropane-1,3-diol has been studied, focusing on the selective oxidation of hydroxymethyl groups. This type of research is significant in understanding microbial processes and could have implications in biotechnology (Ohta & Tetsukawa, 1979).

Safety And Hazards

1,3-Diiodo-2-methylpropane is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is highly flammable and harmful if inhaled .

properties

IUPAC Name

1,3-diiodo-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8I2/c1-4(2-5)3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJFWRSAFZAQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diiodo-2-methylpropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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